molecular formula C15H11FN2O3 B5711131 N-(4-fluorophenyl)-3-(2-nitrophenyl)acrylamide

N-(4-fluorophenyl)-3-(2-nitrophenyl)acrylamide

Cat. No. B5711131
M. Wt: 286.26 g/mol
InChI Key: HKSFOPXVXLLJIN-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3-(2-nitrophenyl)acrylamide, commonly known as FNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FNPA is a synthetic compound that is derived from acrylamide, an organic compound that is commonly used in the production of various industrial and consumer products.

Mechanism of Action

The mechanism of action of FNPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. FNPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FNPA has been shown to exhibit a number of biochemical and physiological effects in various in vitro and in vivo studies. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of certain enzymes and proteins that are involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using FNPA in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using FNPA in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for the research and development of FNPA. One potential direction is the further optimization of its chemical structure to improve its solubility and bioavailability. Another potential direction is the development of new drug delivery systems that can improve the efficacy and safety of FNPA as a cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of FNPA and its potential applications in other fields of scientific research.

Synthesis Methods

FNPA is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The synthesis process involves the reaction of 4-fluoroaniline with 2-nitrobenzaldehyde in the presence of a base catalyst to form the intermediate product, which is then reacted with acryloyl chloride to yield FNPA.

Scientific Research Applications

FNPA has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where FNPA has been shown to exhibit potent anti-cancer activity against various types of cancer cells.

properties

IUPAC Name

(E)-N-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c16-12-6-8-13(9-7-12)17-15(19)10-5-11-3-1-2-4-14(11)18(20)21/h1-10H,(H,17,19)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSFOPXVXLLJIN-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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